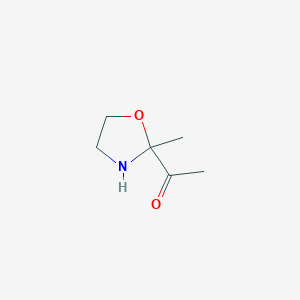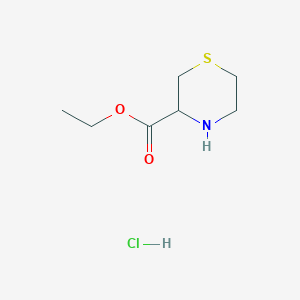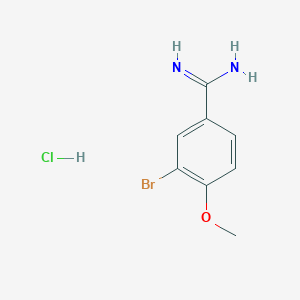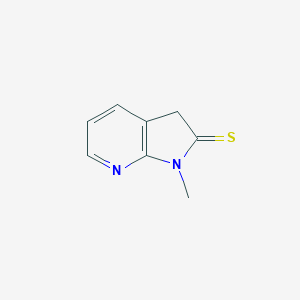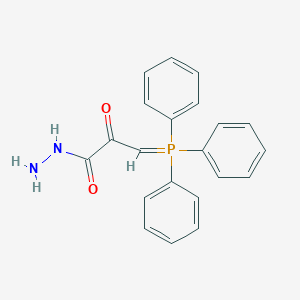
Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide, also known as TPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of propanoic acid and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide is not well-understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. This results in the formation of new bonds and the synthesis of new compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide. However, it has been found to be non-toxic and non-carcinogenic. It is also biodegradable and does not persist in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide has several advantages in laboratory experiments. It is relatively inexpensive and readily available. It is also easy to handle and store. However, it has certain limitations, such as its limited solubility in some solvents and its tendency to decompose at high temperatures.
Orientations Futures
For research on Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide include the development of new synthetic methods and the study of its potential applications in medicine and the environment.
Méthodes De Synthèse
The synthesis of Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide involves the reaction of propanoic acid with triphenylphosphine and hydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide as the final product.
Applications De Recherche Scientifique
Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used as a catalyst in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
149990-86-3 |
|---|---|
Nom du produit |
Propanoic acid, 2-oxo-3-(triphenylphosphoranylidene)-, hydrazide |
Formule moléculaire |
C21H19N2O2P |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-oxo-3-(triphenyl-λ5-phosphanylidene)propanehydrazide |
InChI |
InChI=1S/C21H19N2O2P/c22-23-21(25)20(24)16-26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,22H2,(H,23,25) |
Clé InChI |
PTYVROLATVVEJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=CC(=O)C(=O)NN)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)P(=CC(=O)C(=O)NN)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
149990-86-3 |
Synonymes |
2-Oxo-3-(triphenylphosphoranylidene)propanoic acid hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



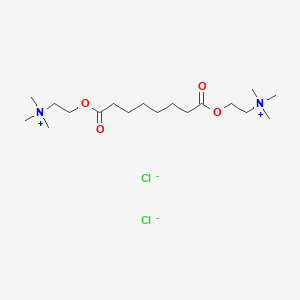
![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

